

Technical Guide: trans-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-pentene

Cat. No.: B213027

[Get Quote](#)

CAS Number: 674-76-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **trans-4-Methyl-2-pentene**, a valuable building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and essential safety information.

Physicochemical Properties

trans-4-Methyl-2-pentene is a flammable, colorless liquid.^[1] It is soluble in many organic solvents such as alcohol, acetone, and ether, but insoluble in water.^[1] Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂	[2][3][4]
Molecular Weight	84.16 g/mol	[2][4][5]
CAS Number	674-76-0	[2][3][4]
Density	0.686 g/mL at 20 °C	[3][6][7]
Boiling Point	58.6 °C	[3]
Melting Point	-140.8 °C	[3]
Flash Point	-27 °C (-16.6 °F) - closed cup	[6][8]
Refractive Index (n _{20/D})	1.392	[3][6]
InChI Key	LGAQJENWWYGFNSN- SNAWJCMRSA-N	[6]
Canonical SMILES	C/C=C/C(C)C	[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **trans-4-Methyl-2-pentene**.

- ¹H NMR: Proton NMR spectra are available for the characterization of this compound.[9]
- ¹³C NMR: Carbon-13 NMR spectral data can be found in various chemical databases.[10]
- Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, is available for identifying the molecular weight and fragmentation pattern.[9]
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[9]

Experimental Protocols

Synthesis via Wittig Reaction

A common and effective method for the stereoselective synthesis of trans-alkenes is the Wittig reaction, particularly using stabilized ylides. This protocol outlines a general procedure for the synthesis of **trans-4-Methyl-2-pentene** from isobutyraldehyde.

Reaction Scheme: Isobutyraldehyde + (Triphenylphosphoranylidene)acetaldehyde → trans-4-Methyl-2-pentenal trans-4-Methyl-2-pentenal + Methylenetriphenylphosphorane → trans-**4-Methyl-2-pentene**

Materials:

- Ethyltriphenylphosphonium bromide
- Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Isobutyraldehyde (2-methylpropanal)
- Pentane
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Ylide Preparation:
 1. In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
 2. Cool the suspension to 0 °C in an ice bath.
 3. Slowly add a strong base, such as NaH or n-BuLi, to the suspension under an inert atmosphere.
 4. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red or orange color of the ylide persists.

- Wittig Reaction:

1. Cool the ylide solution back to 0 °C.
2. Add a solution of isobutyraldehyde in anhydrous THF dropwise to the ylide solution.
3. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

- Work-up and Isolation:

1. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
2. Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 50 mL).
3. Combine the organic layers and wash with brine.
4. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

- Purification:

1. The crude product, which contains the desired **trans-4-Methyl-2-pentene** along with triphenylphosphine oxide, can be purified by fractional distillation. The low boiling point of the product allows for its separation from the high-boiling byproduct.

Purification Protocol

Purification of the synthesized product is essential to remove byproducts and unreacted starting materials.

Method: Fractional Distillation

- Set up a fractional distillation apparatus with a Vigreux column.
- Place the crude product in the distillation flask with a few boiling chips.

- Slowly heat the flask.
- Collect the fraction that distills at the boiling point of **trans-4-Methyl-2-pentene** (58.6 °C).
- The triphenylphosphine oxide byproduct will remain in the distillation flask as a high-boiling residue.

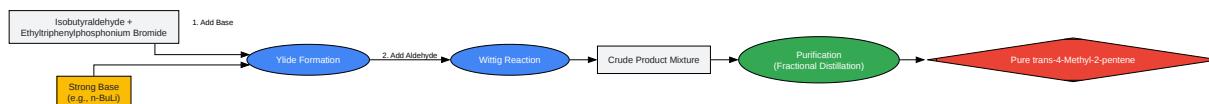
Analytical Method: Gas Chromatography (GC)

Gas chromatography is an effective technique for assessing the purity of **trans-4-Methyl-2-pentene** and determining the ratio of cis to trans isomers.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp: 10 °C/min to 150 °C.
 - Hold at 150 °C for 2 minutes.
- Injector Temperature: 200 °C.
- Detector Temperature: 250 °C.
- Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.

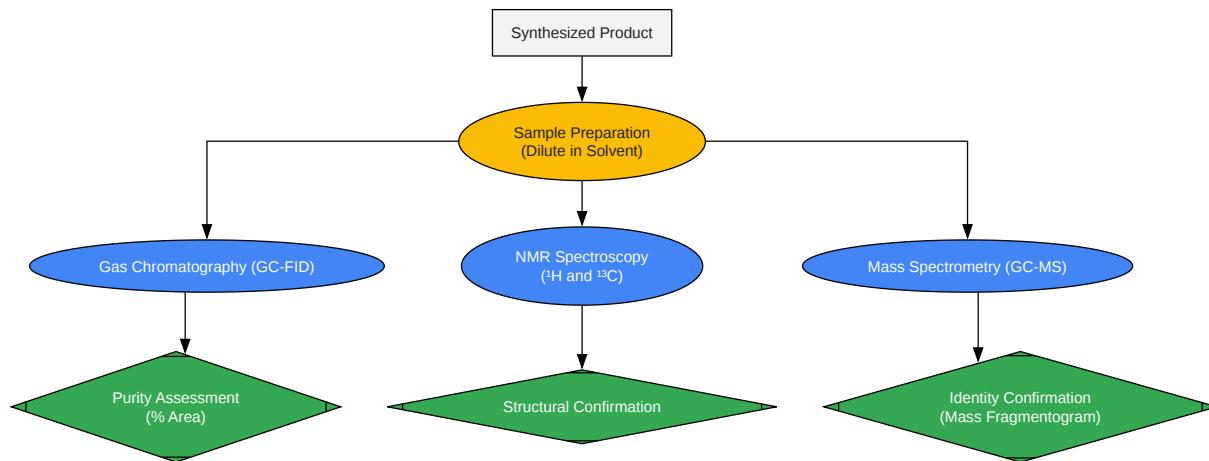
Sample Preparation:


- Dilute the purified product in a suitable solvent (e.g., pentane or hexane) to a concentration of approximately 1 mg/mL.
- Inject the sample into the GC.

Data Analysis:

- Identify the peak corresponding to **trans-4-Methyl-2-pentene** based on its retention time (determined by running a standard, if available).
- Calculate the purity of the sample by integrating the peak areas. The percentage purity is the area of the product peak divided by the total area of all peaks, multiplied by 100.

Visualized Workflows


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trans-4-Methyl-2-pentene**.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the product.

Safety Information

trans-4-Methyl-2-pentene is a highly flammable liquid and vapor.[\[5\]](#)[\[6\]](#) It may be fatal if swallowed and enters airways.[\[11\]](#) It can also cause skin, eye, and respiratory irritation.[\[6\]](#) Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquids	GHS02	Danger	H225: Highly flammable liquid and vapor[5][6]
Aspiration Hazard	GHS08	Danger	H304: May be fatal if swallowed and enters airways[6][11]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation[6]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation[6]
STOT SE 3	GHS07	Warning	H335: May cause respiratory irritation[6]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][11]
- P233: Keep container tightly closed.[9][11]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
- P301 + P310 + P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do NOT induce vomiting.[6][11]
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. cis-4-Methyl-2-pentene(691-38-3) 1H NMR [m.chemicalbook.com]
- 6. TRANS-4-METHYL-2-PENTENE(674-76-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-Methyl-2-pentene, (2E)- | C6H12 | CID 172092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: trans-4-Methyl-2-pentene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b213027#cas-number-for-trans-4-methyl-2-pentene\]](https://www.benchchem.com/product/b213027#cas-number-for-trans-4-methyl-2-pentene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com